Physicochemical Profile vs. Oxane-4-carboxylic Acid
Compared to the unsubstituted oxane-4-carboxylic acid scaffold (CID 219302), 4-(2-hydroxypropan-2-yl)oxane-4-carboxylic acid exhibits a lower computed logP (-0.1 vs. 0.1), increased hydrogen bond donor count (2 vs. 1), higher hydrogen bond acceptor count (4 vs. 3), larger topological polar surface area (66.8 Ų vs. 46.5 Ų), and one additional rotatable bond (2 vs. 1) [1][2]. These computed properties suggest the target compound possesses enhanced aqueous solubility and a distinct pharmacokinetic profile.
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | XLogP3-AA: -0.1; HBD: 2; HBA: 4; TPSA: 66.8 Ų; Rotatable Bonds: 2 |
| Comparator Or Baseline | Oxane-4-carboxylic acid: XLogP3-AA: 0.1; HBD: 1; HBA: 3; TPSA: 46.5 Ų; Rotatable Bonds: 1 |
| Quantified Difference | ΔXLogP: -0.2; ΔHBD: +1; ΔHBA: +1; ΔTPSA: +20.3 Ų; ΔRotatable Bonds: +1 |
| Conditions | Computed values from PubChem (2025.04.14 release) |
Why This Matters
The altered physicochemical signature directly impacts aqueous solubility, permeability, and protein binding, necessitating distinct formulation and assay development strategies compared to the parent scaffold.
- [1] PubChem Compound Summary for CID 83684487, 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 219302, Oxane-4-carboxylic acid. National Center for Biotechnology Information (2026). View Source
